molecular formula C13H13F6NO B2715514 3',5'-Bis(trifluoromethyl)-2,2,2-trimethylacetanilide CAS No. 130721-86-7

3',5'-Bis(trifluoromethyl)-2,2,2-trimethylacetanilide

Cat. No.: B2715514
CAS No.: 130721-86-7
M. Wt: 313.243
InChI Key: XLRGMSDRJHFBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',5'-Bis(trifluoromethyl)-2,2,2-trimethylacetanilide is a fluorinated acetanilide derivative characterized by two trifluoromethyl (-CF₃) groups at the 3' and 5' positions of the phenyl ring and a 2,2,2-trimethylacetamide moiety. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and bioavailability, which are critical for pharmaceutical applications . The trifluoromethyl groups are electron-withdrawing, reducing electron density on the aromatic ring and influencing intermolecular interactions, while the bulky trimethylacetamide group contributes to steric effects that may modulate receptor binding or solubility.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F6NO/c1-11(2,3)10(21)20-9-5-7(12(14,15)16)4-8(6-9)13(17,18)19/h4-6H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRGMSDRJHFBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Bis(trifluoromethyl)-2,2,2-trimethylacetanilide typically involves the reaction of 3,5-bis(trifluoromethyl)benzamide with N,N-dimethyl formamide dimethyl acetal to yield an imine intermediate, which is then hydrolyzed to form the final product . The reaction conditions often include the use of potassium carbonate and hydrogen peroxide in an aqueous medium .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Bis(trifluoromethyl)-2,2,2-trimethylacetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a base like potassium carbonate.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Catalysts such as palladium or nickel may be used to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3’,5’-Bis(trifluoromethyl)-2,2,2-trimethylacetanilide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Research Implications and Trends

The compound’s dual trifluoromethyl and trimethylacetamide design represents a paradigm in fluorinated drug development, prioritizing balanced lipophilicity and metabolic resistance. Future research may explore hybrid structures combining acetanilide pharmacophores with polyfluorinated alkyl chains for targeted delivery or improved membrane permeability.

Biological Activity

3',5'-Bis(trifluoromethyl)-2,2,2-trimethylacetanilide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H12F6N
  • Molecular Weight : 303.22 g/mol
  • CAS Number : 941011-98-8

The compound features a central acetanilide structure with two trifluoromethyl groups at the 3' and 5' positions of the aromatic ring. This unique substitution pattern enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
  • Antitumor Activity : Preliminary investigations indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. Mechanistic studies are ongoing to elucidate its potential role in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules explored the antimicrobial activity of various acetanilide derivatives, including this compound. The results indicated that the compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA, highlighting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In a recent investigation, researchers assessed the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-induced macrophages. The findings revealed that treatment with this compound significantly reduced the production of TNF-α and IL-6 cytokines compared to untreated controls .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against MRSA (MIC = 32 µg/mL)
Anti-inflammatoryReduced TNF-α and IL-6 in macrophages
AntitumorCytotoxic effects on cancer cell lines

Q & A

Basic: What are the optimal synthetic routes for 3',5'-Bis(trifluoromethyl)-2,2,2-trimethylacetanilide to ensure high purity?

Methodological Answer:
The synthesis typically involves reacting 3,5-bis(trifluoromethyl)aniline with trimethylacetyl chloride under anhydrous conditions. A Schlenk line or nitrogen atmosphere is recommended to prevent hydrolysis of the acyl chloride. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >95% purity. Critical parameters include stoichiometric control (1:1.2 molar ratio of aniline to acyl chloride) and reaction temperature (0–5°C to minimize side reactions). Analytical validation by ¹⁹F NMR can confirm the absence of unreacted trifluoromethyl precursors .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H and ¹⁹F NMR : Distinct ¹⁹F signals at δ -63 to -65 ppm (CF₃ groups) and ¹H signals for the acetanilide proton (δ 8.2–8.5 ppm) are diagnostic.
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase and ESI-MS in positive ion mode (expected [M+H]⁺ ~430 m/z) ensure purity and identity.
  • Elemental Analysis : Validate C, H, N, and F percentages against theoretical values (±0.3% tolerance).
    Refer to certified reference materials (CRMs) for quantitative NMR calibration .

Advanced: How do the electron-withdrawing trifluoromethyl groups influence reactivity in cross-coupling reactions?

Methodological Answer:
The -CF₃ groups deactivate the aromatic ring via inductive effects, reducing electrophilic substitution rates. However, they enhance stability in radical reactions. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with aryl boronic acids and K₂CO₃ in toluene/water (3:1) at 80°C. The electron-deficient aryl ring requires longer reaction times (24–48 hrs) compared to non-fluorinated analogs. Monitor progress by TLC (Rf ~0.5 in hexane:EtOAc 4:1) .

Advanced: What strategies address solubility limitations in polar solvents for catalytic applications?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/THF (1:4) or dichloromethane/methanol (9:1) to enhance solubility.
  • Derivatization : Introduce sulfonate or carboxylate groups via post-synthetic modification to improve aqueous compatibility.
  • Micellar Catalysis : Employ CTAB (cetyltrimethylammonium bromide) in water to solubilize the compound for green chemistry applications .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood due to potential dust inhalation.
  • Storage : Store in amber glass vials under argon at 2–8°C to prevent hydrolysis.
  • Disposal : Neutralize with 10% NaOH in ethanol before disposal as halogenated waste. Toxicity data from analogous compounds suggest LD₅₀ >500 mg/kg (oral, rat), but always consult SDS for specific hazards .

Advanced: How can conflicting reports on thermal stability be resolved?

Methodological Answer:
Contradictions often arise from impurities or differing analytical conditions. Perform:

  • TGA-DSC : Under N₂ (20°C/min) to assess decomposition onset (expected >200°C). Compare with air atmosphere to evaluate oxidative stability.
  • Kinetic Analysis : Use Kissinger method to calculate activation energy (Eₐ) from multiple heating rates.
  • Purity Correction : Re-test samples after recrystallization or sublimation to isolate degradation products .

Basic: What role does this compound play in advanced material synthesis?

Methodological Answer:
It serves as a precursor for fluorinated polyimides, which exhibit low dielectric constants and high thermal stability. React with dianhydrides (e.g., pyromellitic dianhydride) in DMAc at 180°C to form polyimide films. Applications include flexible electronics and aerospace coatings. Characterization by FT-IR (imide carbonyl stretch ~1780 cm⁻¹) and GPC (Mw ~50 kDa) .

Advanced: What are common synthetic impurities, and how are they identified?

Methodological Answer:

  • Unreacted Aniline : Detectable by GC-MS (retention time ~5.2 min) or ¹⁹F NMR absence of acetanilide signals.
  • Hydrolysis Byproducts : Trimethylacetic acid (δ 1.2 ppm in ¹H NMR) or 3,5-bis(trifluoromethyl)aniline (δ 6.8 ppm aromatic protons).
  • Isomeric Contaminants : Use chiral HPLC (Chiralpak IA column) to resolve enantiomers if asymmetric synthesis is attempted.
    CRM-matched retention times and spiking experiments validate impurity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.